Ethyl cis-4-phenyl-2-butenoate NMR analysis
Ethyl cis-4-phenyl-2-butenoate NMR analysis
An In-Depth Technical Guide to the NMR Analysis of Ethyl cis-4-Phenyl-2-butenoate
Introduction: Beyond the Formula
Ethyl cis-4-phenyl-2-butenoate (C₁₂H₁₄O₂) is more than just a molecular formula; it is a versatile building block in the synthesis of fine chemicals and pharmaceuticals and finds applications in the flavor and fragrance industry.[1] Its utility is intrinsically linked to its specific three-dimensional structure, particularly the cis (or Z) configuration of its olefinic bond. The precise characterization of this stereochemistry is not merely an academic exercise—it is a critical quality attribute that dictates the molecule's reactivity and biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules.[2][3] It provides a detailed roadmap of the molecular framework, allowing for the confident assignment of every proton and carbon atom. More importantly, NMR offers a direct window into stereochemistry through the measurement of scalar coupling constants.
This guide provides an in-depth analysis of Ethyl cis-4-phenyl-2-butenoate, moving from fundamental 1D proton and carbon experiments to advanced 2D correlation techniques. We will explore not just the "what" but the "why" of the spectral features, offering field-proven insights to empower researchers, scientists, and drug development professionals in their own analytical endeavors.
Part 1: ¹H NMR Analysis — Deciphering the Proton Environment
The ¹H NMR spectrum provides the initial, and often most diagnostic, fingerprint of a molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.
The analysis begins with a fundamental understanding of the molecule's structure and the expected electronic environments of its protons.
Caption: Key ³J and ⁴J (allylic) COSY correlations in Ethyl cis-4-phenyl-2-butenoate.
Trustworthiness through Correlation: The COSY spectrum validates the assignments from the 1D spectrum. We can trace the connectivity from the ethyl CH₃ to the OCH₂, and separately, trace the spin system from the allylic C4-H₂ protons to the olefinic C3-H, and further to the other olefinic C2-H, confirming the entire butenoate backbone.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). [4]This is the most powerful experiment for definitively assigning carbon signals. Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other.
Caption: Expected ¹H-¹³C HSQC correlations, linking each proton to its directly attached carbon.
By combining the DEPT information (which tells us the type of carbon) with the HSQC correlations, we can assign every protonated carbon with an exceptionally high degree of confidence. For example, the proton at ~6.3 ppm (assigned as H-3) will show a cross-peak to the carbon at ~145.0 ppm. The DEPT-90 experiment confirms this carbon is a CH, solidifying the assignment.
Part 4: A Self-Validating Experimental Protocol
Accuracy in NMR spectroscopy is predicated on meticulous experimental practice. The following protocol outlines a robust methodology for acquiring high-quality data for Ethyl cis-4-phenyl-2-butenoate.
1. Sample Preparation:
- Accurately weigh approximately 10-15 mg of the sample.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds, and its residual solvent peak is well-characterized.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument & Experiment Setup (Example: 400 MHz Spectrometer):
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- ¹H Spectrum:
- Pulse Sequence: Standard single pulse (e.g., Bruker zg30).
- Spectral Width: 16 ppm (-2 to 14 ppm).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 8-16.
- ¹³C{¹H} Spectrum:
- Pulse Sequence: Proton-decoupled single pulse with NOE (e.g., Bruker zgpg30).
- Spectral Width: 240 ppm (-10 to 230 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- DEPT-135 Spectrum:
- Pulse Sequence: Standard DEPT-135 sequence (e.g., Bruker dept135).
- Parameters: Use parameters similar to the ¹³C experiment.
- gCOSY Spectrum:
- Pulse Sequence: Gradient-selected COSY (e.g., Bruker cosygpqf).
- Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).
- Number of Scans: 2-4 per increment.
- gHSQC Spectrum:
- Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., Bruker hsqcedetgpsisp2.2).
- Spectral Width: 16 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
- ¹JCH Coupling Constant: Set to an average of 145 Hz to optimize for both sp² and sp³ C-H correlations.
- Number of Scans: 4-8 per increment.
Part 5: The Decisive Comparison — Cis vs. Trans Isomers
The power of NMR in stereochemical analysis is most evident when comparing isomers. The structural difference between Ethyl cis- and trans-4-phenyl-2-butenoate, while subtle, leads to distinct and measurable differences in their NMR spectra.
| Feature | Ethyl cis -4-phenyl-2-butenoate | Ethyl trans -4-phenyl-2-butenoate | Significance |
| ³JH2-H3 Coupling | ~11-12 Hz | ~15-16 Hz | Primary, unambiguous diagnostic marker. The larger coupling in the trans isomer is due to the ~180° dihedral angle between the protons. [5][6] |
| δ H-2 (Olefinic) | ~5.8 ppm | ~6.1 ppm | The H-2 proton in the trans isomer is typically further deshielded. |
| δ H-3 (Olefinic) | ~6.3 ppm | ~7.0 ppm | The H-3 proton in the trans isomer experiences stronger deshielding from the carbonyl group in the preferred planar conformation. |
| δ C-4 (Allylic) | ~35.0 ppm | ~38.5 ppm | The allylic carbon is often slightly deshielded in the trans isomer. |
Conclusion
The comprehensive NMR analysis of Ethyl cis-4-phenyl-2-butenoate demonstrates the synergy of modern spectroscopic techniques. A standard ¹H NMR experiment provides the critical coupling constant data to definitively assign the cis stereochemistry. This assignment is then rigorously supported and expanded upon by ¹³C NMR and DEPT experiments, which confirm the carbon framework and substitution patterns. Finally, 2D techniques like COSY and HSQC serve as the ultimate validation, weaving together the individual data points into a complete, unambiguous, and interconnected molecular structure. This multi-faceted, self-validating approach is the cornerstone of structural elucidation in contemporary chemical research and pharmaceutical development, ensuring both scientific integrity and the advancement of molecular science.
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